

# LEQ803 for CDK4/6 Inhibition Studies: **Application Notes and Protocols**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | LEQ803   |           |
| Cat. No.:            | B3180018 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**LEQ803**, also known as N-Desmethyl Ribociclib, is the major human metabolite of Ribociclib (Kisqali®), a selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6).[1][2] Ribociclib is an FDA-approved therapeutic for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[3] [4] While **LEQ803** is a significant metabolite, its contribution to the overall pharmacological activity of Ribociclib in humans is considered to be not clinically relevant.[3][5] Consequently, public domain data on the specific inhibitory activity of **LEQ803** against CDK4/6 and its direct effects in cellular assays are limited.

These application notes and protocols are therefore based on the established methodologies for studying CDK4/6 inhibition, using Ribociclib as a primary example. Researchers investigating the specific properties of **LEQ803** can adapt these protocols as a starting point for their studies, with the understanding that optimization and validation will be necessary.

# CDK4/6 Signaling Pathway and Mechanism of **Action**

The CDK4/6 pathway is a critical regulator of the cell cycle. In response to mitogenic signals, D-type cyclins bind to and activate CDK4 and CDK6. This active complex then phosphorylates



the Retinoblastoma protein (Rb). Phosphorylation of Rb releases the E2F transcription factor, allowing for the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle, thereby committing the cell to division.[6][7] In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation.

CDK4/6 inhibitors like Ribociclib and potentially its metabolite **LEQ803**, act as competitive inhibitors of the ATP-binding pocket of CDK4 and CDK6.[1] This inhibition prevents the phosphorylation of Rb, maintaining it in its active, hypophosphorylated state. Active Rb remains bound to E2F, thereby preventing the expression of genes required for S-phase entry and inducing a G1 cell cycle arrest.[6]



Click to download full resolution via product page

**Caption:** Simplified CDK4/6 signaling pathway and the mechanism of action of CDK4/6 inhibitors.



# **Quantitative Data (Ribociclib)**

As specific data for **LEQ803** is not publicly available, the following tables summarize the inhibitory activity of its parent compound, Ribociclib. These values can serve as a reference for researchers aiming to characterize **LEQ803**.

Table 1: In Vitro Enzymatic Inhibition by Ribociclib

| Target         | IC50 (nM) | Reference(s) |
|----------------|-----------|--------------|
| CDK4/Cyclin D1 | 10        | [1]          |
| CDK6/Cyclin D3 | 39        | [1]          |

Table 2: In Vitro Anti-proliferative Activity of Ribociclib in Human Cancer Cell Lines

| Cell Line                              | Cancer Type                 | IC50 (nM)                        | Reference(s) |
|----------------------------------------|-----------------------------|----------------------------------|--------------|
| MCF-7                                  | Breast (ER+/HER2-)          | ~100-300                         | [8][9]       |
| T-47D                                  | Breast (ER+/HER2-)          | ~100-300                         | [8]          |
| MDA-MB-231                             | Breast (Triple<br>Negative) | >1000                            | [8]          |
| JeKo-1                                 | Mantle Cell<br>Lymphoma     | ~100-300                         | [6][8]       |
| NCI-H2009 (Rb-)                        | Lung Adenocarcinoma         | >10,000                          | [8]          |
| Multiple<br>Neuroblastoma Lines        | Neuroblastoma               | Mean of 307<br>(sensitive lines) | [6]          |
| Multiple Renal Cell<br>Carcinoma Lines | Renal Cell Carcinoma        | 76 - 280                         | [10]         |

Note: IC50 values can vary depending on the assay conditions (e.g., cell density, incubation time, ATP concentration for enzymatic assays).

# **Experimental Protocols**



The following are detailed protocols for key experiments to characterize the activity of a CDK4/6 inhibitor. These should be adapted and optimized for studies involving **LEQ803**.

### **In Vitro Kinase Inhibition Assay**

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of CDK4/Cyclin D1 and CDK6/Cyclin D3.





#### Click to download full resolution via product page

**Caption:** Workflow for an in vitro CDK4/6 kinase inhibition assay.

#### Materials:

- Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes
- Retinoblastoma (Rb) protein substrate (C-terminal fragment)
- ATP (and [y-32P]ATP for radiometric assay)
- LEQ803
- Kinase reaction buffer
- 96-well plates
- Filter plates and scintillation counter (for radiometric assay) or luminescence/fluorescence plate reader

- Prepare serial dilutions of **LEQ803** in DMSO, then dilute further in kinase reaction buffer.
- In a 96-well plate, add the kinase, Rb substrate, and **LEQ803** (or vehicle control).
- · Initiate the reaction by adding ATP.
- Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
- Stop the reaction (e.g., by adding EDTA).
- Transfer the reaction mixture to a filter plate to capture the phosphorylated Rb substrate.
- Wash the filter plate to remove unincorporated ATP.
- Measure the radioactivity using a scintillation counter.



- Calculate the percentage of inhibition for each LEQ803 concentration relative to the vehicle control.
- Plot the percentage of inhibition versus the logarithm of the LEQ803 concentration and determine the IC50 value using non-linear regression analysis.

### **Cell Proliferation Assay**

This assay measures the effect of **LEQ803** on the growth of cancer cell lines.

#### Materials:

- Cancer cell lines (e.g., MCF-7 for ER+ breast cancer, a sensitive line to Ribociclib)
- Cell culture medium and supplements
- LEQ803
- 96-well cell culture plates
- Cell proliferation reagent (e.g., MTT, WST-1, or a reagent for a luminescence-based viability assay like CellTiter-Glo®)
- Plate reader (spectrophotometer or luminometer)

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Prepare serial dilutions of LEQ803 in cell culture medium.
- Remove the old medium from the cells and add the medium containing different concentrations of LEQ803 (and a vehicle control).
- Incubate the cells for a specified period (e.g., 72 hours).
- Add the cell proliferation reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time to allow for color or signal development.



- Measure the absorbance or luminescence using a plate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of viability versus the logarithm of the LEQ803 concentration and determine the IC50 value.

## **Western Blot Analysis of Rb Phosphorylation**

This method is used to confirm the mechanism of action by assessing the phosphorylation status of Rb in cells treated with **LEQ803**.





Click to download full resolution via product page

Caption: General workflow for Western Blot analysis.



#### Materials:

- Cancer cell lines
- LEQ803
- Lysis buffer with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels and electrophoresis equipment
- PVDF or nitrocellulose membranes and transfer apparatus
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (anti-phospho-Rb Ser780, anti-phospho-Rb Ser807/811, anti-total Rb)
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate
- · Imaging system

- Plate cells and treat with various concentrations of LEQ803 for a specified time (e.g., 24 hours).
- Lyse the cells and quantify the protein concentration.
- Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
- Transfer the proteins to a membrane.
- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with the primary antibody overnight at 4°C.



- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Wash the membrane again and apply the chemiluminescent substrate.
- Capture the image using an imaging system and analyze the band intensities to determine the relative levels of phosphorylated and total Rb.

## **Cell Cycle Analysis**

This protocol uses flow cytometry to determine the effect of **LEQ803** on cell cycle distribution.

#### Materials:

- Cancer cell lines
- LEQ803
- Phosphate-buffered saline (PBS)
- Ethanol (70%, ice-cold)
- Propidium iodide (PI) staining solution (containing RNase A)
- Flow cytometer

- Treat cells with LEQ803 for a desired time period (e.g., 24-48 hours).
- Harvest the cells (including any floating cells) and wash with PBS.
- Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
- Incubate the cells on ice or at -20°C for at least 2 hours.
- Wash the cells to remove the ethanol and resuspend in PI staining solution.
- Incubate in the dark at room temperature for 30 minutes.



- · Analyze the samples on a flow cytometer.
- Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in G1, S, and G2/M phases.

### Conclusion

While specific quantitative data for **LEQ803**'s activity as a CDK4/6 inhibitor is not currently in the public domain, its identity as the N-desmethyl metabolite of Ribociclib provides a strong rationale for its investigation. The protocols outlined in these application notes provide a robust framework for researchers to characterize the biochemical and cellular effects of **LEQ803** on the CDK4/6 pathway. It is imperative that these general protocols are adapted and rigorously validated for the specific experimental conditions and cell systems being used to study **LEQ803**. Such studies will be crucial in determining if **LEQ803** holds independent potential as a CDK4/6 inhibitor for cancer research and drug development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. An integrated assessment of the ADME properties of the CDK4/6 Inhibitor ribociclib utilizing preclinical in vitro, in vivo, and human ADME data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A Phase I Study of the Cyclin-Dependent Kinase 4/6 Inhibitor Ribociclib (LEE011) in Patients With Advanced Solid Tumors and Lymphomas PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]



- 9. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclindependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of the CDK4/6-Cyclin D-Rb Pathway by Ribociclib Augments Chemotherapy and Immunotherapy in Renal Cell Carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [LEQ803 for CDK4/6 Inhibition Studies: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3180018#leq803-for-cdk4-6-inhibition-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com